Cas no 7169-22-4 (2-methyl-N-(1-methylethyl)-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide)

2-methyl-N-(1-methylethyl)-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide structure
7169-22-4 structure
Product Name:2-methyl-N-(1-methylethyl)-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide
CAS No:7169-22-4
MF:C12H18F3N3O
MW:277.286033153534
CID:1753866
PubChem ID:5241859
Update Time:2025-04-21

2-methyl-N-(1-methylethyl)-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-N-(1-methylethyl)-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide
    • 2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-propan-2-ylpropanamide
    • STL399558
    • N-ISOPROPYL-2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE
    • 7169-22-4
    • DTXSID70412616
    • AKOS003747273
    • CHEMBL3445957
    • 2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(propan-2-yl)propanamide
    • Inchi: 1S/C12H18F3N3O/c1-7(2)16-11(19)8(3)6-18-9(4)5-10(17-18)12(13,14)15/h5,7-8H,6H2,1-4H3,(H,16,19)
    • InChI Key: DZIFXLOAMYJHSQ-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C)N(CC(C)C(NC(C)C)=O)N=1)(F)F

Computed Properties

  • Exact Mass: 277.14034
  • Monoisotopic Mass: 277.14
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.9A^2
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.23
  • Boiling Point: 382°C at 760 mmHg
  • Flash Point: 184.8°C
  • Refractive Index: 1.493
  • PSA: 46.92
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